molecular formula C23H24ClN3OS B6586533 N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 1207003-75-5

N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No. B6586533
CAS RN: 1207003-75-5
M. Wt: 426.0 g/mol
InChI Key: TUUWDLZFFGWQQR-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (N-CPSA) is a synthetic organic compound that has been used in scientific research for several decades due to its unique properties. N-CPSA has a wide range of applications in laboratory experiments, and has been studied extensively for its biochemical and physiological effects. In

Scientific Research Applications

N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been used in a wide range of scientific research applications, including studies of its biochemical and physiological effects. It has been used to study the effects of drugs on the brain, as well as to investigate the effects of various environmental factors on biological systems. Additionally, it has been used in studies of enzyme inhibition, drug metabolism, and the development of new therapeutic agents.

Mechanism of Action

N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is believed to act as an agonist at serotonin receptors, which are involved in the regulation of mood and behavior. Specifically, it binds to the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. Additionally, it has been found to inhibit the activity of an enzyme called monoamine oxidase, which is involved in the breakdown of serotonin.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has been found to have a variety of biochemical and physiological effects. It has been found to increase serotonin levels in the brain, which can lead to improved mood and behavior. Additionally, it has been found to inhibit the activity of monoamine oxidase, which can lead to increased levels of serotonin in the brain. Finally, it has been found to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is readily available in a pure form. Additionally, it has a wide range of applications in scientific research, and it has been studied extensively for its biochemical and physiological effects. However, there are some limitations to using N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide in laboratory experiments. For example, it has a relatively short half-life, which can make it difficult to study its effects over a long period of time. Additionally, it can be toxic in high doses, so caution should be taken when using it in experiments.

Future Directions

N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide has a wide range of potential applications in scientific research, and there are many potential future directions for further study. For example, further research could be conducted on its effects on the brain and its potential therapeutic effects. Additionally, further studies could be conducted on its anti-inflammatory and anti-oxidant properties, and its potential applications in the treatment of various diseases. Finally, further research could be conducted on its potential interactions with other drugs, and its potential effects on drug metabolism.

Synthesis Methods

N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is synthesized by a reaction between 3-chlorobenzoic acid and N-cyclohexyl-5-phenyl-1H-imidazol-2-ylsulfanylacetamide. This reaction is carried out in a non-aqueous solvent, such as dichloromethane, at a temperature of 80-90°C for several hours. The reaction yields N-(3-chlorophenyl)-2-[(1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide in a pure form, which can then be further purified by recrystallization.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(1-cyclohexyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3OS/c24-18-10-7-11-19(14-18)26-22(28)16-29-23-25-15-21(17-8-3-1-4-9-17)27(23)20-12-5-2-6-13-20/h1,3-4,7-11,14-15,20H,2,5-6,12-13,16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUWDLZFFGWQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide

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